molecular formula C10H14N2O3 B11188252 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide

Cat. No.: B11188252
M. Wt: 210.23 g/mol
InChI Key: YNUJDDFXRLMXJT-UHFFFAOYSA-N
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Description

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide typically involves the reaction of 2-methoxypyridine with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetamide, followed by the addition of 2-methoxypyridine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The methoxy groups and the acetamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methoxy-N-[(2-methoxypyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-7-9(13)12-6-8-4-3-5-11-10(8)15-2/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

YNUJDDFXRLMXJT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=C(N=CC=C1)OC

Origin of Product

United States

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